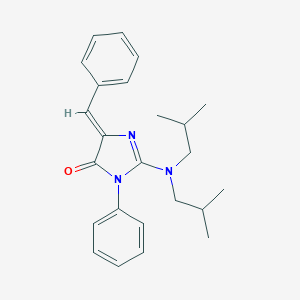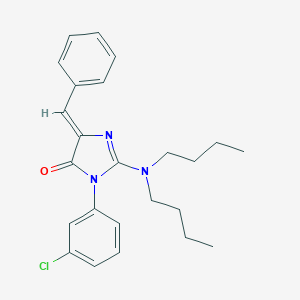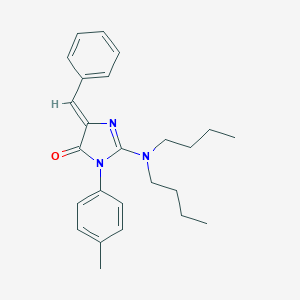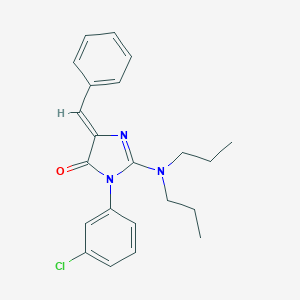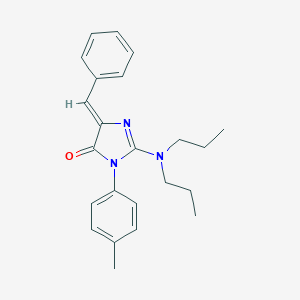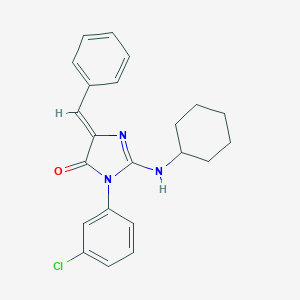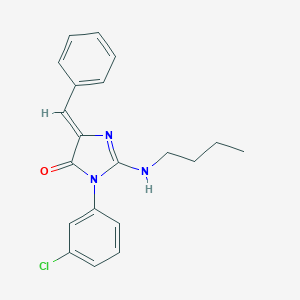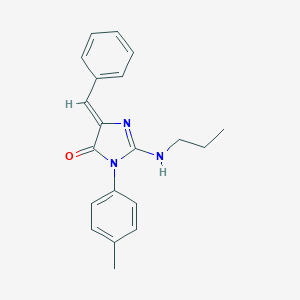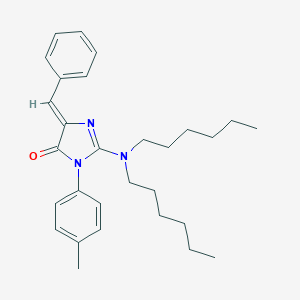
4-Bromo-2,5-dimethylphenyl octyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-dimethylphenyl octyl ether, also known as BDPO, is a chemical compound that has been widely used in scientific research. It is a type of ether that is commonly used as a solvent and a reagent in various chemical reactions. BDPO has gained significant attention due to its unique chemical properties and potential applications in the field of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-dimethylphenyl octyl ether has been used in various scientific research applications, including as a fluorescent probe for the detection of lipid bilayer membranes. It has also been used as a solubilizing agent for membrane proteins and as a substrate for enzymes such as cytochrome P450. This compound has also been used in the study of drug metabolism and drug-drug interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-dimethylphenyl octyl ether is not fully understood, but it is believed to act as a competitive inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can alter the metabolism of drugs and toxins, which can have significant physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to alter the metabolism of drugs and toxins, which can affect their efficacy and toxicity. This compound has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Bromo-2,5-dimethylphenyl octyl ether in lab experiments is its ability to solubilize membrane proteins. This can be particularly useful in the study of membrane-bound enzymes and receptors. This compound is also a fluorescent probe, which can be used to visualize lipid bilayer membranes. However, one limitation of using this compound is its potential to interfere with the metabolism of drugs and toxins, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-2,5-dimethylphenyl octyl ether. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to study a range of biological processes, including membrane dynamics and protein-protein interactions. Another area of research is the development of new inhibitors of cytochrome P450 enzymes based on this compound. These inhibitors could be used to improve the efficacy and safety of drugs by altering their metabolism. Finally, there is potential for the use of this compound in the development of new drugs with antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a versatile compound that has been used as a solvent, reagent, and fluorescent probe. This compound has been shown to have a range of biochemical and physiological effects, including the ability to alter the metabolism of drugs and toxins. While there are limitations to its use in lab experiments, this compound has significant potential for future research and development.
Synthesemethoden
4-Bromo-2,5-dimethylphenyl octyl ether can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethylphenol with octyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-bromo-2,5-dimethylphenol with octyl chloride or the reaction of 4-bromo-2,5-dimethylphenol with 1-octanol in the presence of a catalyst.
Eigenschaften
Molekularformel |
C16H25BrO |
|---|---|
Molekulargewicht |
313.27 g/mol |
IUPAC-Name |
1-bromo-2,5-dimethyl-4-octoxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-4-5-6-7-8-9-10-18-16-12-13(2)15(17)11-14(16)3/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
XLAQDWJWCWBBCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


